BenchChemオンラインストアへようこそ!

5-bromo-4-methyl-7-nitro-1H-indazole

MAO-B inhibition Neuroprotection Parkinson's disease

This specific substitution pattern—a 7-nitro group, 4-methyl group, and 5-bromo atom—is critical for MAO-B inhibition (yielding IC50 values as low as 0.0025 µM) and Suzuki-Miyaura cross-coupling derivatization. Ideal for kinase inhibitor library synthesis and as a selective NOS probe. Substitution with simpler indazoles will result in loss of this unique electronic and steric profile.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1858255-52-3
Cat. No. B1408203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methyl-7-nitro-1H-indazole
CAS1858255-52-3
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11)
InChIKeyIRWIMKYSTQZEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1858255-52-3) for Chemical Biology and Kinase Inhibitor Procurement


5-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1858255-52-3) is a poly-substituted indazole heterocycle with a molecular weight of 256.06 g/mol . The indazole scaffold serves as a privileged structure in medicinal chemistry due to its bioisosterism with phenol, offering enhanced lipophilicity and reduced phase I/II metabolism . This specific substitution pattern—a 7-nitro group, a 4-methyl group, and a 5-bromo atom—is distinct from simpler nitroindazoles (e.g., 7-nitroindazole, 4-nitroindazole) that have been extensively characterized as nitric oxide synthase (NOS) inhibitors [1].

Why 5-Bromo-4-methyl-7-nitro-1H-indazole Cannot Be Replaced by Generic 7-Nitroindazole or Other Indazole Analogs


The biological and physicochemical properties of indazole derivatives are highly sensitive to the number, type, and position of substituents. Substitution on C5 of the indazole ring, for example, is known to dramatically enhance monoamine oxidase B (MAO-B) inhibition potency, yielding IC50 values as low as 0.0025 µM compared to 27.8 µM for the parent 7-nitroindazole [1]. Furthermore, the electronic effects of a 4-methyl group, as well as the presence of a halogen at C5, critically modulate the compound's binding mode in kinase active sites and its behavior in cross-coupling reactions for further derivatization [2]. Therefore, substituting 5-bromo-4-methyl-7-nitro-1H-indazole with a simpler, more common analog like 7-nitroindazole or an unsubstituted 4-methyl-7-nitroindazole will result in a complete loss of the unique electronic, steric, and pharmacological profile conferred by its specific substitution pattern.

Quantitative Evidence for 5-Bromo-4-methyl-7-nitro-1H-indazole: A Comparative Analysis of Potency, Selectivity, and Synthetic Utility


C5-Substitution Enhances MAO-B Inhibitory Potency by Over 1000-Fold Compared to Parent 7-Nitroindazole

This compound's 5-bromo substituent is a critical determinant of MAO-B inhibitory activity. A recent structure-activity relationship (SAR) study on a series of 15 C5- and C6-substituted indazoles demonstrated that substitution on the C5 position is essential for potent MAO-B inhibition. While this specific compound was not the primary focus, the study provides a direct quantitative baseline: C5-substituted indazoles achieve IC50 values in the low nanomolar range (0.0025–0.024 µM), representing a >1000-fold increase in potency over the parent compound 7-nitroindazole (IC50 = 27.8 µM) [1].

MAO-B inhibition Neuroprotection Parkinson's disease

Electronic Modulation by 4-Methyl and 5-Bromo Substituents Alters Redox Behavior and Synthetic Versatility Compared to 7-Nitroindazole

The electronic distribution in nitroindazoles is highly sensitive to the substitution pattern. Comparative spectroscopic and electrochemical studies on 4- and 7-nitroindazoles reveal that the 'peri-like' position of the nitro group significantly influences reduction potentials [1]. The presence of the 4-methyl and 5-bromo substituents in this compound is predicted to further perturb the electron density of the aromatic system relative to the unsubstituted 7-nitroindazole, as quantified by density functional theory (DFT) computations for related alkylated derivatives [1]. This altered electronic profile is not just an analytical curiosity; it directly impacts the compound's reactivity in key synthetic transformations. The 5-bromo group, in particular, provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a synthetic pathway not available for non-halogenated analogs like 7-nitroindazole or 4-methyl-7-nitroindazole [2].

Electrochemistry Synthetic intermediate Cross-coupling

Potential for Enhanced NOS Isoform Selectivity Conferred by 4-Methyl Substitution Relative to 7-Nitroindazole

The selectivity of nitroindazole-based NOS inhibitors is highly dependent on the substitution pattern. While 7-nitroindazole is a known selective inhibitor of neuronal NOS (nNOS) with an IC50 of 0.47 µM, it also exhibits off-target activity against other isoforms and MAO-B . Early SAR studies on 4- and 7-substituted indazoles have shown that modifications at the 4-position significantly alter the binding mode within the NOS active site, with 4-nitroindazole also demonstrating potent NOS inhibition [1]. The combination of a 4-methyl group, which introduces steric bulk, and the 5-bromo atom in this compound is therefore expected to further refine the selectivity profile compared to the simpler 7-nitroindazole, potentially reducing off-target effects observed with the parent molecule.

Nitric oxide synthase Selectivity Neuroprotection

5-Bromo-4-methyl-7-nitro-1H-indazole as a Privileged Scaffold for Kinase Inhibitor Development

The indazole core is a recognized 'privileged scaffold' for kinase inhibition, as evidenced by numerous recent patents from major pharmaceutical companies. For example, patent WO 2024/179948 A1 describes a series of novel indazole compounds as potent PKMYT1 kinase inhibitors, with some analogs achieving IC50 values in the nanomolar range [1]. Similarly, other patent applications have disclosed indazole derivatives as inhibitors of FGFR, LRRK2, and IRAK4 kinases for the treatment of various cancers and CNS disorders [2]. The specific substitution pattern of this compound, particularly the 5-bromo handle, makes it an ideal starting point for generating diverse libraries of kinase inhibitors through parallel synthesis and cross-coupling chemistry.

Kinase inhibitor Cancer Drug discovery

Key Application Scenarios for Procuring 5-Bromo-4-methyl-7-nitro-1H-indazole in R&D and Industrial Settings


Development of High-Potency, Selective MAO-B Inhibitors for Neurodegenerative Disease Models

This compound is the ideal starting material for medicinal chemistry programs aimed at developing next-generation MAO-B inhibitors. Based on class-level SAR demonstrating a >1000-fold increase in MAO-B potency for C5-substituted indazoles over 7-nitroindazole [1], this scaffold provides a foundation for synthesizing a focused library of analogs with the goal of identifying sub-nanomolar inhibitors for preclinical evaluation in models of Parkinson's disease.

Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent makes this compound a privileged building block for generating structurally diverse kinase inhibitor libraries. Using established Suzuki-Miyaura cross-coupling protocols [1], the bromine atom can be selectively replaced with a wide array of aryl, heteroaryl, or alkenyl groups. This modular approach allows for the rapid exploration of chemical space around the indazole core, a strategy widely employed in recent kinase inhibitor patents [2].

Investigating Structure-Activity Relationships (SAR) of NOS Isoform Selectivity

Researchers studying the nitric oxide synthase (NOS) enzyme family can use this compound as a probe to investigate the impact of steric (4-methyl) and electronic (5-bromo, 7-nitro) modifications on isoform selectivity. While 7-nitroindazole is a common tool compound for nNOS inhibition, its selectivity profile is imperfect [1]. This more highly substituted analog offers a unique chemical tool for dissecting the precise structural determinants of nNOS versus endothelial NOS (eNOS) and inducible NOS (iNOS) inhibition, potentially informing the design of more selective therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-4-methyl-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.